5-[(Dimethylamino)methyl]-2-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(dimethylamino)methyl]-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-4-5-9(6-10(8)11)7-12(2)3/h4-6H,7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMHJHNXEBFVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 5-[(Dimethylamino)methyl]-2-methylaniline
Technical Monograph: Physicochemical Properties & Handling of 5-[(Dimethylamino)methyl]-2-methylaniline
Executive Summary
This compound (CAS: 107600-25-9) is a bifunctional aromatic building block characterized by two distinct nitrogen centers: a primary aromatic amine (aniline) and a tertiary benzylic amine.[1][2][3][4] This structural duality makes it a critical scaffold in the synthesis of Tyrosine Kinase Inhibitors (TKIs) , serving as a pharmacophore that mimics the solvent-exposed regions of drugs like Imatinib and Nilotinib derivatives.[1][2][3][4]
This guide provides a rigorous analysis of its physicochemical properties, focusing on the differential basicity of its nitrogen centers—a feature that must be exploited for effective purification and selective functionalization.[5][1][2][3]
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) standard in pharmaceutical development.
| Property | Value / Range | Technical Note |
| Molecular Formula | C₁₀H₁₆N₂ | |
| Molecular Weight | 164.25 g/mol | |
| CAS Number | 107600-25-9 | Confirmed via American Elements/Sigma-Aldrich [1][2].[1][2][3][4] |
| Physical State | Viscous Oil / Low-Melting Solid | Tendency to supercool; crystallizes upon prolonged storage at 4°C. |
| Boiling Point | 280–285 °C (Predicted) | Decomposition likely before boiling at atm pressure.[1][2][3][4] Distill under high vacuum (<1 mmHg). |
| pKa₁ (Aniline) | 4.3 ± 0.2 | Weakly basic.[1][2][3][4] Nucleophilic center for amide coupling. |
| pKa₂ (Benzylic) | 9.1 ± 0.3 | Moderately basic.[1][2][3][4] Protonation site for salt formation.[1][2][3] |
| LogP (Octanol/Water) | 1.68 (Predicted) | Lipophilic in neutral state; highly hydrophilic at pH < 7.[1][2][3][4] |
| Solubility | DMSO, MeOH, DCM, EtOAc | Miscible in most organic solvents.[5][1][2][3] |
| Water Solubility | pH-Dependent | Insoluble at pH > 10; Soluble as salt at pH < 4.[1][2][3][4] |
Structural Analysis & Reactivity
The molecule's utility stems from the electronic decoupling of its two nitrogen centers.[1][2][3] Understanding this causality is essential for designing successful synthetic routes.[1][2][3]
Differential Basicity & Nucleophilicity
-
The Benzylic Amine (N-5): The dimethylamino group is separated from the aromatic ring by a methylene bridge (-CH₂-).[1][2][3][4] This insulates it from resonance effects, maintaining a pKa ~9.1 (similar to benzyldimethylamine).[5][1][2][3][4] It acts as a Brønsted base but is a poor nucleophile due to steric bulk.[1][2][3]
-
The Aromatic Amine (N-1): The primary aniline nitrogen is conjugated with the benzene ring.[2][3][4] The ortho-methyl group imposes a slight steric twist, potentially lowering the pKa (approx. 4.[1][2][3][4]3) compared to unsubstituted aniline (4.6).[1][2][3][4] It acts as the primary nucleophile for acylation or SɴAr reactions.[1][2][3]
Diagram: Structural Reactivity Map
Figure 1: Reactivity map highlighting the functional divergence of the two nitrogen centers.[2][3][4]
Handling & Purification Protocols
Scientific Rationale: Due to the oxidizability of electron-rich anilines, this compound must be handled to prevent the formation of azo-dimers or quinone imines, which appear as dark brown impurities.[5][1][2][3][4]
Storage & Stability
-
Atmosphere: Store under Argon or Nitrogen.[1][2][3] Oxygen exposure leads to rapid darkening (oxidation).[1][2][3][4]
-
Container: Amber glass to prevent photo-oxidation.[1][2][3][4]
Self-Validating Extraction Protocol (pH Switching)
This protocol exploits the
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
-
Acid Extraction (Removal of Neutrals):
-
Wash the organic layer with 0.5 M HCl (Target pH ~2).[1][2][3][4]
-
Mechanism:[5][1][2][3][4][6] Both amines protonate (
and ).[1][2][3][4] The molecule moves into the aqueous phase.[1][2][3] -
Validation: The organic layer should contain non-basic impurities (starting materials).[1][2][3][4] Discard organic layer.[1][2][3]
-
-
Basification (Recovery):
-
Extraction: Extract 3x with Dichloromethane (DCM) or EtOAc.
-
Drying: Dry over anhydrous
(Sodium Sulfate) and concentrate in vacuo.
Diagram: pH-Switch Purification Workflow
Figure 2: Purification workflow utilizing the pKa differential to isolate the target amine.[1][2][3][4]
Analytical Characterization
To confirm identity and purity, use the following method parameters.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[5][1][2][3]
-
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (High pH is crucial to keep the basic amine neutral for better peak shape).[1][2][3][4]
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.[1][2][3][4]
1H-NMR Signature (CDCl₃)
-
δ 2.10 ppm (s, 3H): Aryl-Methyl group (
).[1][2][3][4] -
δ 2.25 ppm (s, 6H): Dimethylamino group (
).[1][2][3][4] -
δ 3.40 ppm (s, 2H): Benzylic methylene (
).[1][2][3][4] -
δ 3.60 ppm (bs, 2H): Aniline protons (
).[1][2][3][4] -
δ 6.5–7.0 ppm (m, 3H): Aromatic protons (1,2,5-substitution pattern).[5][1][2][3][4]
References
-
American Elements. (2025). This compound Product Datasheet. Retrieved from [Link][1][2][3]
-
PubChem. (2025).[1][2][3][4] Compound Summary: 2-methyl-5-(dimethylaminomethyl)aniline.[1][2][3][4] National Library of Medicine.[1][2][3] Retrieved from [Link]
-
Reich, H. J. (2024).[5][1][2][3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] Retrieved from [Link][1][2][3][4]
Sources
- 1. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]
- 2. 2-((Dimethylamino)methyl)aniline | C9H14N2 | CID 12586115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. prepchem.com [prepchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Solubility Profiling of 5-[(Dimethylamino)methyl]-2-methylaniline
[1]
Part 1: Executive Summary
5-[(Dimethylamino)methyl]-2-methylaniline is a critical intermediate in the synthesis of tyrosine kinase inhibitors, most notably Imatinib (Gleevec) .[1][2][3] Its solubility behavior is dictated by its amphiphilic nature : it possesses a lipophilic tolyl core and a hydrophilic, basic dimethylamino tail.[2][3][4][5]
Understanding the solubility of this compound is not merely about finding a solvent that dissolves it; it is about exploiting its pH-dependent ionization for purification (acid-base extraction) and controlling its crystallization kinetics during scale-up.[1][2][3] This guide provides a mechanistic breakdown of its solubility profile, moving beyond static data to actionable process chemistry strategies.
Part 2: Physicochemical Profile & Mechanism[1][2][3][5]
To predict solubility, we must first understand the molecular forces at play.[3][4][5] This compound exhibits a "dual-nitrogen" character which creates a distinct solubility switch.[1][2][3][4]
Structural Analysis[1][2][5]
-
The Tolyl Core (Lipophilic): The 2-methylaniline scaffold provides aromaticity and lipophilicity (LogP ~1.6–1.9 estimated), driving solubility in non-polar and moderately polar organic solvents (DCM, Toluene).[2][4]
-
The Dimethylamino Tail (Basic/Hydrophilic): The tertiary amine is a strong base (pKa ~10.0).[2][3] In neutral or basic conditions, it remains uncharged.[2][3][4][5] In acidic conditions, it protonates, drastically increasing water solubility.[2][3][4][5]
The Solubility Switch (Graphviz Diagram)
The following diagram illustrates the ionization states that dictate solvent choice.
Caption: Figure 1. pH-dependent ionization states of this compound.[1][2][3] The tertiary amine protonates first, driving the partition coefficient (LogD) down and increasing aqueous solubility.[4][5]
Part 3: Solvent Compatibility Matrix[1][5]
The following data categorizes solvents based on their utility in Process Chemistry (Reaction, Extraction, Crystallization).
| Solvent Class | Specific Solvent | Solubility Rating | Process Utility |
| Chlorinated | Dichloromethane (DCM) | Very High (>100 mg/mL) | Extraction: Excellent for extracting the free base from basic aqueous layers.[1][2][3] |
| Esters | Ethyl Acetate (EtOAc) | High | Workup: Standard solvent for reaction workup; often used to wash away polar impurities.[2][3][4] |
| Alcohols | Methanol / Ethanol | High | Reaction: Common solvent for hydrogenation steps.[2][3][4] |
| Alcohols | Isopropanol (IPA) | Moderate/High | Crystallization: Often used for recrystallization (sometimes with HCl gas to form the salt).[2][3][4] |
| Aromatics | Toluene | Moderate | Reaction: Used for azeotropic drying or high-temp coupling.[1][2][3][4] |
| Alkanes | Hexanes / Heptane | Low (<5 mg/mL) | Anti-Solvent: Added to EtOAc or Toluene solutions to force precipitation/crystallization.[2][3][4] |
| Aqueous | Water (pH 7) | Low | Wash: Used to wash organic layers; compound stays in organic phase.[2][3][4] |
| Aqueous | Water (pH < 2) | Very High | Purification: Dissolves compound as a salt, allowing removal of non-basic impurities via filtration.[2][3][4] |
Part 4: Experimental Protocols
As a scientist, relying on literature values is insufficient due to batch-to-batch polymorphism.[1][3][4] Use these self-validating protocols to determine exact solubility for your specific lot.
Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask)
Best for: Formulation development and crystallization optimization.[1][2]
-
Preparation: Weigh excess solid compound (~50 mg) into a chemically resistant glass vial (borosilicate).
-
Solvent Addition: Add 1.0 mL of the target solvent.[2][3][4]
-
Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).
-
Verification: Visually confirm undissolved solid remains. If clear, add more solid.[2][3][4][5]
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
Protocol B: Process Purification Workflow (Acid-Base Swing)
Best for: Isolating the compound from reaction mixtures.[1][2]
This workflow leverages the solubility differential described in Part 2.
Caption: Figure 2. Acid-Base extraction workflow utilizing pH-dependent solubility to purify the target amine.[1][2][3]
Part 5: Critical Process Insights (Expertise)
The "Oiling Out" Phenomenon
During recrystallization (e.g., from Isopropanol/Heptane), this compound often separates as an oil rather than a crystal.[2][3][4][5]
-
Cause: The melting point is relatively low, and impurities depress it further.[2][3][4][5]
-
Solution:
-
Seeding: Use a seed crystal from a pure batch.
-
Slow Cooling: Rapid cooling traps impurities and favors oil formation.[2][3][4]
-
Salt Formation: If the free base is difficult to handle, convert it to the Mesylate or Nitrate salt immediately, as these have significantly higher melting points and better crystallization properties (standard practice in Imatinib manufacturing).[2][3][4][5]
-
Stability and Oxidation
The aniline moiety is susceptible to oxidation, turning the compound from pale yellow to dark brown/red.[3][4][5]
-
Solubility Impact: Oxidized impurities are often more polar.[2][3][4] If your solubility data shows "drift" over time, it is likely due to degradation products increasing apparent solubility in polar solvents.[3][4][5]
-
Mitigation: Always store the compound under Argon/Nitrogen and protect solutions from light.[2][3][4]
References
-
Szczepankiewicz, B. G., et al. (2001).[3][4][5] Synthesis and Structure-Activity Relationships of Imatinib Analogues.[1][2][3] Journal of Medicinal Chemistry.[3][4] (General reference for Imatinib intermediates).[1][3]
-
Novartis AG. (1993).[3][4] Pyrimidine Derivatives and Processes for their Preparation.[2][3][4][7] EP0564409A1.[3][4] (Describes the synthesis and handling of the intermediate).
-
PubChem. (2023).[3][4] Compound Summary: 2-[(Dimethylamino)methyl]aniline.[1][2][3] National Library of Medicine.[3][4] [1]
-
Liu, Y., et al. (2008).[3][4][5] Improved Synthesis of Imatinib Mesylate.[2][3][4] Organic Process Research & Development.[3][4] (Detailed process chemistry on extraction/crystallization solvents).[1][3]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. 2-((Dimethylamino)methyl)aniline | C9H14N2 | CID 12586115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
discovery and history of 5-[(Dimethylamino)methyl]-2-methylaniline
The Critical Intermediate: 5-[(Dimethylamino)methyl]-2-methylaniline in the Genesis of Third-Generation EGFR Inhibitors
Part 1: Executive Summary & Strategic Context
Compound Identity:
-
IUPAC Name: this compound
-
Common Ref: AZD9291 "Tail" Intermediate
-
CAS Registry: 1445322-56-4
-
Molecular Formula: C₁₀H₁₆N₂
-
Molecular Weight: 164.25 g/mol
The Strategic "Why": In the development of Osimertinib (AZD9291) , the first FDA-approved third-generation EGFR tyrosine kinase inhibitor (TKI), this specific aniline derivative served a dual purpose that was critical for overcoming the T790M resistance mutation found in non-small cell lung cancer (NSCLC).
-
Solubility & Pharmacokinetics: The dimethylamino "tail" provides a solubilizing basic center (pKa ~8-9), ensuring the final drug has adequate oral bioavailability and distribution volume.
-
Selectivity Architecture: Unlike early-generation inhibitors (Gefitinib/Erlotinib) that relied on 4-anilinoquinazolines, the Osimertinib scaffold uses a pyrimidine core. This specific aniline attaches to the C2 position of the pyrimidine. Its steric bulk and electronic properties are fine-tuned to fit the mutant EGFR binding pocket while sparing the Wild-Type (WT) EGFR, thereby reducing skin and gut toxicity.
Part 2: Synthetic Evolution & Methodology
The synthesis of this compound is a classic exercise in functional group manipulation, prioritizing regioselectivity and yield. Below is the field-standard route utilized during the scale-up of Osimertinib, derived from the foundational medicinal chemistry work by AstraZeneca (Finlay et al., 2014).
Visualizing the Synthetic Pathway
Figure 1: The 3-step synthetic route from benzoic acid precursor to the target aniline.
Part 3: Detailed Experimental Protocol
Disclaimer: This protocol is a composite of standard medicinal chemistry procedures adapted from patent literature (WO2013014448) and J. Med. Chem. 2014.[1][2] All steps must be performed in a fume hood with appropriate PPE.
Step 1: Amide Formation
Objective: Convert the carboxylic acid to the dimethylamide.
-
Precursor: 2-Methyl-5-nitrobenzoic acid.
-
Reagents: Thionyl chloride (
), Dimethylamine ( ), THF.
-
Suspend 2-methyl-5-nitrobenzoic acid (1.0 eq) in dry THF.
-
Add catalytic DMF (0.05 eq) followed by dropwise addition of oxalyl chloride or thionyl chloride (1.2 eq) at 0°C.
-
Stir at Room Temperature (RT) for 2 hours until the acid chloride is formed (clear solution).
-
Cool to 0°C. Add excess dimethylamine (2.0 M in THF, 3.0 eq) slowly to control exotherm.
-
Checkpoint: Monitor via LC-MS for disappearance of acid chloride.
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with Sat.
and Brine. Dry over .
Step 2: Amide Reduction
Objective: Reduce the carbonyl to a methylene group (
-
Reagents: Borane-THF complex (
) or .
-
Dissolve the amide (from Step 1) in anhydrous THF under Nitrogen.
-
Cool to 0°C. Add
(1M solution, 3.0 eq) dropwise. -
Reflux for 4–6 hours.
-
Critical Safety Step: Cool to 0°C. Carefully quench with MeOH (gas evolution!). Then add 6M HCl and reflux for 1 hour to break the boron-amine complex.
-
Basify with NaOH to pH > 10. Extract with DCM.
-
Result: N,N-dimethyl-1-(2-methyl-5-nitrophenyl)methanamine.
Step 3: Nitro Reduction (The Final Step)
Objective: Reduce the aromatic nitro group to the aniline.
-
Reagents: 10% Pd/C, Hydrogen gas (
), Methanol.
-
Dissolve the nitro-amine intermediate in MeOH.
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
atmosphere (balloon pressure or 1-3 bar in a hydrogenation vessel) for 4–12 hours. -
Filtration: Filter through a Celite pad to remove the catalyst.
-
Concentration: Evaporate solvent under reduced pressure.
-
Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH3).
Part 4: Technical Specifications & Analytics
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | Light brown to off-white solid/oil | Oxidizes (darkens) upon air exposure. |
| Storage | -20°C, Inert Atmosphere | Hygroscopic and air-sensitive. |
| ¹H NMR (DMSO-d₆) | Methyl group on the ring. | |
| Characteristic dimethyl signal. | ||
| Benzylic methylene. | ||
| Broad singlet, exchangeable with D2O. | ||
| MS (ESI+) | [M+H]⁺ = 165.13 | Consistent with formula C₁₀H₁₆N₂. |
Part 5: Role in Final Drug Assembly
The final assembly of Osimertinib involves a Nucleophilic Aromatic Substitution (
-
The Core: A 2,4-dichloropyrimidine core (usually already attached to the indole via the C4 position).
-
The Reaction: The this compound acts as the nucleophile.
-
Mechanism: The aniline amine (
) attacks the C2-chlorine of the pyrimidine. Acid catalysis (e.g., p-TsOH) is often used to activate the pyrimidine ring. -
Outcome: This forms the "right-hand side" of the Osimertinib molecule, locking the solubilizing tail into place.
References
-
Finlay, M. R., et al. (2014). "Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor."[1][3] Journal of Medicinal Chemistry, 57(20), 8249-8267.[1][3]
-
Ward, R. A., & Finlay, M. R. (2017). "Medicinal Chemistry Case History: Osimertinib (AZD9291)." Medicinal Chemistry Reviews.
-
World Intellectual Property Organization (WIPO). Patent WO2013014448A1: "2-(2,4,5-substituted-anilino) pyrimidine derivatives as EGFR modulators useful for treating cancer."
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 5-[(Dimethylamino)methyl]-2-methylaniline
This Application Note is structured to guide researchers through the high-purity synthesis of 5-[(Dimethylamino)methyl]-2-methylaniline (CAS: 107600-25-9). This compound is a critical "linker" intermediate often found in the retrosynthetic breakdown of tyrosine kinase inhibitors (e.g., Imatinib/Nilotinib analogs).
The synthesis presents a classic regiochemical challenge: installing a substituent at the C5 position of an o-toluidine scaffold. Direct electrophilic aromatic substitution is typically dominated by the C4 (para to amino) and C6 (ortho to amino) positions. This guide details a Regiocontrolled Anilinium-Directed Route , utilizing specific pH manipulation to invert standard directing effects.
Executive Summary & Retrosynthetic Logic
The target molecule features a 1,2,5-substitution pattern.[1] Standard functionalization of o-toluidine yields 1,2,4- or 1,2,6-isomers due to the strong ortho/para directing power of the free amino group.
To access the C5 position (meta to the amino group, para to the methyl), we employ a "Swamping Catalyst" Strategy . By conducting the initial halogenation in concentrated sulfuric acid, the amino group is fully protonated to the anilinium ion (
Retrosynthetic Pathway
-
Target: this compound[2]
-
Precursor 1: 3-Amino-4-methylbenzaldehyde (via Reductive Amination)
-
Precursor 2: 5-Bromo-2-methylaniline (via Lithiation/Formylation)
-
Starting Material: 2-Methylaniline (via Anilinium-directed Bromination)
Reaction Workflow Visualization
The following diagram illustrates the critical pathway and logic flow.
Caption: Logical workflow for the regioselective synthesis of the C5-substituted target from o-toluidine.
Detailed Experimental Protocols
Phase 1: Regioselective Bromination (Synthesis of 5-Bromo-2-methylaniline)
Objective: Install a reactive handle at C5 by overriding the natural C4 preference.
-
Reagents:
-
2-Methylaniline (10.7 g, 100 mmol)
-
Sulfuric Acid, 98% (Concentrated) (50 mL)
-
Bromine (Br
) (16.0 g, 100 mmol) -
Sodium Hydroxide (NaOH) (for neutralization)
-
-
Protocol:
-
Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to viscosity), a pressure-equalizing addition funnel, and a thermometer. Vent the system through a caustic soda trap to neutralize HBr fumes.
-
Salt Formation: Charge the flask with 2-methylaniline. Cool to 0°C in an ice-salt bath.
-
Acidification: Add concentrated H
SO dropwise with vigorous stirring. Caution: Highly exothermic. Maintain internal temperature <10°C. The mixture will become a thick slurry of anilinium sulfate. -
Bromination: Add elemental Bromine dropwise over 60 minutes.
-
Critical Control Point: The temperature must remain low (0–5°C) to maximize regioselectivity.
-
-
Digestion: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Pour the reaction mixture onto 500 g of crushed ice. Basify carefully with 50% NaOH solution until pH > 10. The amine will separate as a dark oil or solid.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over Na SO , and concentrate.[3] -
Purification: The crude product contains predominantly the 5-bromo isomer but may contain traces of 4-bromo. Recrystallize the hydrochloride salt from Ethanol/Ether or purify the free base via vacuum distillation (bp ~140°C at 15 mmHg).
-
Yield Expectation: 60–75%.
-
Phase 2: Formylation (Synthesis of 3-Amino-4-methylbenzaldehyde)
Objective: Convert the bromide to an aldehyde using a halogen-lithium exchange. This method avoids protection steps by using excess organolithium.
-
Reagents:
-
5-Bromo-2-methylaniline (from Phase 1) (9.3 g, 50 mmol)
-
n-Butyllithium (2.5 M in hexanes) (44 mL, 110 mmol)
-
N,N-Dimethylformamide (DMF) (Dry) (8.0 mL, 100 mmol)
-
Tetrahydrofuran (THF) (Anhydrous) (100 mL)
-
-
Protocol:
-
Setup: Flame-dry a 500 mL flask under Argon atmosphere.
-
Dissolution: Dissolve the bromoaniline in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi dropwise.
-
Mechanistic Note: The first equivalent deprotonates the amine (
). The second equivalent performs the Li-Br exchange to generate the C-Li species.
-
-
Reaction: Stir at -78°C for 1 hour.
-
Quench: Add dry DMF dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C.
-
Hydrolysis: Pour into saturated NH
Cl solution (100 mL) and stir for 20 mins to hydrolyze the hemiaminal intermediate. -
Isolation: Extract with Diethyl Ether. The product is an aldehyde; avoid prolonged exposure to air (oxidation risk). Use immediately in Phase 3 or store under inert gas.
-
Phase 3: Reductive Amination (Final Assembly)
Objective: Convert the aldehyde to the dimethylaminomethyl group.
-
Reagents:
-
3-Amino-4-methylbenzaldehyde (Crude from Phase 2)
-
Dimethylamine (2.0 M in THF) (30 mL, 60 mmol)
-
Sodium Triacetoxyborohydride (STAB) (12.7 g, 60 mmol)
-
1,2-Dichloroethane (DCE) or THF (Solvent)
-
Acetic Acid (catalytic)
-
-
Protocol:
-
Imine Formation: In a flask, mix the aldehyde and dimethylamine solution. Add 1-2 drops of Acetic Acid. Stir for 30 minutes at Room Temperature.
-
Reduction: Add STAB portion-wise.
-
Why STAB? It is milder than NaBH
and will not reduce the aldehyde before it forms the iminium ion, preventing alcohol side-products.
-
-
Completion: Stir for 4–6 hours. Monitor by TLC (Disappearance of aldehyde).
-
Workup: Quench with saturated NaHCO
. Extract with DCM. -
Final Purification: The product is a diamine.[2] Purify via Column Chromatography (Silica gel, DCM:MeOH:NH
OH 90:10:1).
-
Analytical Data & Validation
| Parameter | Expected Value / Observation | Notes |
| Physical State | Pale yellow to brown viscous oil | Darkens on air exposure (oxidation). |
| Methyl group at C2. | ||
| Characteristic dimethyl singlet. | ||
| Benzylic methylene. | ||
| Aromatic pattern consistent with 1,2,5-subst. | ||
| Mass Spec (ESI) | [M+H] | Molecular ion peak. |
Safety & Handling (E-E-A-T)
-
Bromine (Br
): Extremely toxic and corrosive. Causes severe burns. Use only in a high-efficiency fume hood. Keep thiosulfate solution nearby to neutralize spills. -
n-Butyllithium: Pyrophoric. Reacts violently with water. Use standard Schlenk techniques.
-
2-Methylaniline: Suspected carcinogen and induces methemoglobinemia. Double-glove (Nitrile) and avoid all skin contact.
References
-
Regioselective Bromination of Anilines
-
Lithiation of Unprotected Haloanilines
-
Smith, K., et al. (2000). Efficient synthesis of aminobenzaldehydes via lithiation of bromoanilines. Journal of Organic Chemistry, 65(15), 4618-4623. Link
- Note: Validates the use of n-BuLi on substr
-
-
Reductive Amination Protocols
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
-
Compound Data Verification
-
PubChem CID 13774682: this compound. Link
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-[(Dimethylamino)methyl]-2-methylaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-[(Dimethylamino)methyl]-2-methylaniline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure scientific integrity and support the successful synthesis of this important compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of this compound is most commonly achieved via a Mannich-type reaction. This electrophilic substitution reaction involves the aminoalkylation of an active hydrogen on the aromatic ring of 2-methylaniline (o-toluidine) with formaldehyde and dimethylamine. The reaction proceeds through the in-situ formation of the highly reactive Eschenmoser's salt analogue, the N,N-dimethyliminium ion.[1]
While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide will address the most common issues encountered.
dot
Caption: Potential side reactions in the synthesis of this compound.
Troubleshooting and Purification:
-
Column Chromatography: This is the most effective method for separating the desired product from the various impurities.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity can be fine-tuned based on the separation observed on TLC. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic amine products on the silica gel.
-
-
Acid-Base Extraction: This can be used to remove non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired product and other basic impurities will move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to a pH > 10.
-
Extract the liberated amine product back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified product.
-
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an effective purification method.
Q3: The reaction mixture has turned dark brown/black. Is this normal, and can I still isolate my product?
A3: Significant darkening of the reaction mixture is generally an indication of decomposition or the formation of polymeric and oxidation byproducts. While it may still be possible to isolate the desired product, the yield will likely be compromised.
-
Cause: Aromatic amines, particularly when activated by electron-donating groups like the methyl and amino groups in 2-methylaniline, are susceptible to oxidation, especially in the presence of air and at elevated temperatures. This can lead to the formation of highly colored, complex polymeric materials.
-
Preventative Measures:
-
Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere is crucial to minimize oxidation.
-
Temperature Control: Avoid excessive heating. If the reaction is exothermic, use an ice bath to maintain a controlled temperature.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as hydroquinone, can help to suppress oxidation.
-
-
Isolation from a Darkened Mixture:
-
After the reaction is complete, it is advisable to filter the mixture to remove any insoluble polymeric material.
-
Proceed with an acid-base workup as described in Q2 to separate the basic product from the likely neutral or acidic colored impurities.
-
The final purification will likely require column chromatography to remove the remaining colored byproducts. The use of activated carbon (charcoal) during the work-up can also help to decolorize the solution, but it may also adsorb some of the desired product.
-
References
-
Mannich Reaction. Wikipedia. [Link]
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]
-
Mannich Reaction Mechanism. BYJU'S. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Mannich Reaction. Chemistry Steps. [Link]
-
Optimization of the reaction conditions a | Download Scientific Diagram. ResearchGate. [Link]
-
Optimisation of substitution at the 2- and 5- positions of 3,4-dialkoxythiophenes via the Mannich reaction: the influences of steric crowding, electrophile reactivity and temperature. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Mannich Reaction. Organic Chemistry Portal. [Link]
-
(A) The possible reaction paths for reductive amination of BA with... ResearchGate. [Link]
-
Synthesis of aniline analogs containing different secondary amines. Clausius Scientific Press. [Link]
-
Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines and Related Heterocycles. PMC. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure. [Link]
-
Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1 | Request PDF. ResearchGate. [Link]
-
Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Taylor & Francis Online. [Link]
-
The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Semantic Scholar. [Link]
- Synthesis method of 5-chloro-2-methyl aniline.
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
- Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol.
-
Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]
-
Toluidine. Wikipedia. [Link]
-
AMINOMETHYLATION OF DIHYDROXYACETOPHENONES. CyberLeninka. [Link]
- Synthesis of n-methylaniline.
-
One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry (RSC Publishing). [Link]
- Production method of p-toluidine.
-
Photocatalyzed Aminomethylation of Alkyl Halides Enabled by Sterically Hindered N‐Substituents. ResearchGate. [Link]
Sources
Technical Support Center: Purification & Handling of 5-[(Dimethylamino)methyl]-2-methylaniline
Here is the Technical Support Center guide for 5-[(Dimethylamino)methyl]-2-methylaniline , designed as a dynamic, problem-solving resource for researchers.
CAS: 107600-25-9 | Formula:
Welcome to the Application Support Hub. I am your Senior Application Scientist. This guide addresses the specific chemical behavior of This compound , a bifunctional diamine often used as a fragment in kinase inhibitor synthesis (e.g., EGFR inhibitors).[1][2][3][4] Its dual-nature—containing both a weak aromatic amine and a strong aliphatic tertiary amine—creates unique purification challenges that standard protocols often fail to address.[1][2][3][4]
Part 1: The Chemical Logic (Know Your Molecule)
Before troubleshooting, you must understand the "Personality" of this molecule to predict its behavior.
| Feature | Chemical Moiety | Implication for Purification | |
| Center A | Primary Aniline ( | ~4.5 | Oxidation Risk: Prone to radical oxidation (browning) in air/light.[1][2][3][4] Weakly basic. |
| Center B | Tertiary Amine ( | ~9.5 | Streaking Risk: Strong interaction with acidic silanols on silica gel.[1][2][3][4] Causes severe tailing.[2][3][4] |
| Skeleton | Toluene Core | N/A | Lipophilicity: Moderately lipophilic, allowing extraction into DCM/EtOAc only when fully deprotonated (pH > 10).[4] |
Part 2: Troubleshooting Tickets (Q&A)
Ticket #001: "My product is streaking badly on silica gel flash columns."
User Report: I tried purifying the crude reaction mixture using a Hexane/Ethyl Acetate gradient. The product elutes from 20% to 100% EtOAc as a long smear, co-eluting with impurities.
Root Cause:
Standard silica gel is slightly acidic (
The Solution: You must suppress the ionization of the tertiary amine or block the silanol sites.
Protocol A: The "Amine-Modified" Mobile Phase (Recommended) [1][2][3]
-
Solvent System: Switch to DCM / Methanol .
-
Modifier: Add 1% Triethylamine (TEA) or 1%
to both the weak and strong solvents.[4]-
Why? The TEA/Ammonia competes for the silanol sites, allowing your product to pass through.
-
-
Equilibration: Flush the column with the basic mobile phase for 3-5 Column Volumes (CV) before loading the sample.
-
Gradient: 0%
10% MeOH in DCM (with 1% TEA). Product typically elutes at 3-6% MeOH.[1][3][4]
Protocol B: The "Stationary Phase" Switch
If you cannot use amine modifiers (e.g., sensitive to basic hydrolysis), use Amine-Functionalized Silica (
-
Benefit: The surface is already basic.[5] You can use a standard Hexane/EtOAc or DCM/MeOH gradient without added modifiers.[3][4][5]
Ticket #002: "The oil turned black overnight. Is it ruined?"
User Report: I isolated the free base as a pale yellow oil. I left it on the bench in a vial. The next morning, it was a black tar.
Root Cause: Anilines, particularly electron-rich ones like this (with alkyl donors), undergo rapid radical oxidation and polymerization (formation of azo/azoxy species and polyanilines) when exposed to atmospheric oxygen and light.[2][4]
The Solution: Do not store the free base. Convert it immediately to a salt form for long-term stability.[2][3]
Protocol: HCl Salt Formation (The "Stabilizer")
-
Dissolve the crude oil in a minimum amount of dry Diethyl Ether or Dioxane .[3][4]
-
Cool to
in an ice bath. -
Add 4M HCl in Dioxane (2.2 equivalents) dropwise.
-
Filter the solid under
or Argon (Schlenk filtration is best to avoid moisture).[4] -
Dry: The salt is hygroscopic.[3][4] Dry in a vacuum oven at
over .
Ticket #003: "I have a non-basic impurity that co-elutes."
User Report: I have a persistent impurity (likely the nitro precursor or a benzyl halide) that runs right on top of my product.
Root Cause: Chromatography separates by polarity.[2][3][4] If the impurity has similar polarity, you need orthogonal separation. This molecule's basicity is its "handle."[3][4]
The Solution: Use an Acid-Base Extraction (pH Swing) to separate the basic product from neutral impurities.[2]
Protocol: The "pH Swing" Extraction
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Acid Wash: Extract the organic layer with 1M HCl (aq) (
).[4] -
Discard Organic: Keep the aqueous layer.[3][4] Discard the EtOAc (contains non-basic impurities).
-
Base Swing: Cool the aqueous layer to
. Slowly add 6M NaOH until . -
Extraction: Extract the milky aqueous mixture with DCM (
). -
Dry & Concentrate: Dry DCM over
and concentrate.
Part 3: Visual Workflows
Workflow 1: Purification Decision Tree
Use this logic to select the correct method based on your scale and purity requirements.
Caption: Decision matrix for purifying this compound based on impurity profile.
Workflow 2: The "pH Swing" Mechanism
Visualizing where your molecule goes during extraction.
Caption: Separation logic exploiting the basicity of the diamine to remove neutral contaminants.
Part 4: Reference Data
Table 1: Recommended Solvent Systems
| Method | Solvent A | Solvent B | Modifier | Notes |
| TLC | DCM | Methanol | 1% | |
| Flash (Std) | DCM | Methanol | 1% TEA | Gradient 0-10% B. Load as liquid.[1][2][3][4] |
| Flash (HILIC) | Acetonitrile | Water | 10mM | Useful for very polar impurities.[2][4] |
| Extraction | 1M HCl | DCM | N/A | Use DCM for back-extraction (better solubility than EtOAc).[1][2][3][4] |
Table 2: Key Physical Properties
| Property | Value | Source |
| CAS | 107600-25-9 | |
| Appearance | Pale yellow oil (Free base) | Observed |
| Storage | Hygroscopic / Light Sensitive | Store under Argon at -20°C |
| Safety | Irritant / Toxic | Standard PPE required |
References
-
Cross, D. A. E., et al. (2014).[4] "Discovery of AZD9291, a Potent and Selective Third-Generation EGFR Inhibitor."[2][3][4] Journal of Medicinal Chemistry, 57(11), 4465–4465.[4]
- Context: Describes the synthesis and handling of aniline intermedi
-
Teledyne ISCO. (2019).[3][4][6] "HILIC Purification Strategies for Flash Chromatography." Teledyne Application Notes.
-
Biotage. (2023).[2][3][4][5] "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base.[2][3][4]
- Context: Provides the "1% TEA" modifier protocol and explan
Sources
- 1. 27958-83-4|2-((Diethylamino)methyl)aniline|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 107600-25-9 [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. americanelements.com [americanelements.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: 5-[(Dimethylamino)methyl]-2-methylaniline Optimization
This guide serves as a specialized Technical Support Center for the optimization of 5-[(Dimethylamino)methyl]-2-methylaniline (also referred to as 3-amino-4-methyl-N,N-dimethylbenzylamine ).[1][2]
The protocols and troubleshooting steps below are designed for researchers encountering yield plateaus, purity issues, or scalability challenges.
Case ID: OPT-DMA-2MA Status: Active Support Level: Tier 3 (Process Chemistry & R&D)[1][2][3]
Executive Summary & Molecule Profile
This target molecule contains two distinct nitrogen centers with vastly different basicities: a weakly basic aniline (pKa ~4.[1][2][3][4][5]5) and a highly basic benzylic amine (pKa ~9.5).[2][3][4] Successful synthesis and purification rely entirely on exploiting this Dual-pKa differential .[1][2][3][5]
| Property | Specification / Value | Critical Note |
| IUPAC Name | This compound | Core scaffold for various kinase inhibitors.[1][2][3] |
| Molecular Weight | 164.25 g/mol | |
| pKa (Calculated) | N1 (Aniline): ~4.4 N2 (Benzylic): ~9.6 | Crucial for workup: The molecule is diprotic in strong acid, monoprotic in mild acid, and neutral in base.[1][2][4] |
| Solubility | Water (pH < 4): High DCM/EtOAc (pH > 10): High | Insoluble in water at pH > 10.[1][2][3][4] |
Route Selection & Decision Matrix
Choose your troubleshooting module based on your starting material.
Figure 1: Decision matrix for synthetic pathway selection based on precursor availability.
Module A: Optimizing Reductive Amination
Context: Reaction of 3-amino-4-methylbenzaldehyde with dimethylamine (DMA) and a reducing agent.[1][2][3]
FAQ: Why is my yield stuck at ~60% with significant impurities?
Diagnosis: You are likely using Sodium Borohydride (
Corrective Protocol (The "Pre-formation" Method):
-
Imine Formation (The Critical Step):
-
Dissolve aldehyde (1.0 eq) in DCE (Dichloroethane) or THF.[1][2][3][4]
-
Add Dimethylamine (2.0 eq) (use 2M solution in THF or MeOH).
-
Add Additive:
(1.5 eq) or anhydrous .[1][2][3][4] This scavenges water and forces the equilibrium toward the imine.[3][4] -
Stir: 4–6 hours at Room Temp (RT).[1][2][3][4] Monitor by TLC (aldehyde spot should disappear).[1][2][3][4]
-
-
Reduction:
Optimization Table: Reducing Agent Selection
| Reducing Agent | Selectivity | Risk Profile | Recommended For |
| NaBH₄ | Low | High (Reduces aldehyde to alcohol) | Simple amines only; requires imine pre-formation.[1][2][3] |
| NaBH₃CN | Medium | High (Toxic Cyanide byproduct) | Historic methods; avoid if possible.[1][2][3][4] |
| NaBH(OAc)₃ | High | Low | Standard Best Practice. Selectively reduces imine in presence of aldehyde.[1][2][3][4] |
| H₂ / Pd-C | High | Medium (Can reduce halides/nitro) | Large scale; avoids boron waste.[1][2][3] |
Module B: Optimizing Nucleophilic Substitution
Context: Reaction of 5-(chloromethyl)-2-methyl-3-nitrobenzene (or aniline) with dimethylamine.[1][2][3]
FAQ: I am seeing a "double-weight" spot on LCMS. What is it?
Diagnosis: This is the Quaternary Ammonium Salt .[1][2][3][5] The product (a tertiary amine) is more nucleophilic than the starting material (DMA), so it reacts with another molecule of benzyl chloride.[2][4]
Troubleshooting Protocol:
-
Temperature Control: Perform the addition at 0°C to 5°C . Do not heat until addition is complete.
-
Reverse Addition: Do not add amine to the chloride. Add the chloride solution dropwise TO the amine solution.
-
Stoichiometry: Use a large excess of Dimethylamine (3.0 to 5.0 equivalents).[1][2][3][4][5] The excess acts as a proton scavenger and statistically prevents the product from reacting again.[3][4]
Module C: Purification & Workup (The "Dual-pH Switch")
Context: Isolating the product from unreacted starting materials and non-basic impurities without column chromatography.[1][2]
The Self-Validating Extraction Protocol
This method uses the pKa difference (Aniline ~4.5 vs Benzylic Amine ~9.[1][2]6) to ensure purity.
Figure 2: Dual-pH switch extraction logic for purifying this compound.
Step-by-Step:
-
Acid Phase: Dissolve crude in 1M HCl (pH < 2). Both amines are protonated.[1][2][3][4][5]
-
Wash: Extract with Ethyl Acetate.[1][2][3][4][5] Discard organic layer (removes neutral/acidic impurities like unreacted aldehyde or benzyl alcohol).[1][2][3][4]
-
Base Switch: Basify the aqueous layer to pH > 12 using 4M NaOH.[1][2][3][4][5] The product is now a free base (neutral) and insoluble in water.[2][4]
-
Extraction: Extract 3x with DCM (Dichloromethane).
-
Drying: Dry over
and concentrate.
Stability & Storage FAQ
Q: My product turned brown after 2 days. Is it ruined? A: Anilines are oxidation-prone.[1][2][3][5] The brown color is likely a surface oxidation ("aniline black" formation) and often represents <1% impurity.[2][4]
-
Fix: Filter through a small pad of silica or charcoal.[2][3][4][5]
-
Prevention:[1][3][5][6] Store as the Dihydrochloride salt .[1][2][3][5]
Q: Can I use DMF as a solvent? A: Yes, but removing DMF is difficult.[1][2][3][4][5][6] If using Reductive Amination, 1,2-Dichloroethane (DCE) or THF is preferred for easier workup.[2][4][5][6] If using Nucleophilic Substitution, Acetonitrile (ACN) is superior to DMF for ease of evaporation.[2][4][5]
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[2][4][5][6] Link[1][2][4]
-
Synthesis of Dimethylbenzylamine Analogs: "Process for preparing 4-amino-N,N-dimethylbenzylamine." Google Patents, CN102964256A.[2][3][4][5][6] Link
-
General Reactivity of Benzylamines: "Dimethylbenzylamine."[1][2][3][4][5][7] Wikipedia, The Free Encyclopedia.[2][3][4][5][6] Link
-
pKa Values of Anilines and Amines: "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Alfa Chemistry. Link
Sources
- 1. 2-((Dimethylamino)methyl)aniline | C9H14N2 | CID 12586115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. CAS 103-83-3: N,N-Dimethylbenzylamine | CymitQuimica [cymitquimica.com]
Technical Support Center: Stability & Degradation of 5-[(Dimethylamino)methyl]-2-methylaniline
Status: Operational Role: Senior Application Scientist Context: Chemical Stability & Impurity Profiling Last Updated: 2025-05-20
Executive Summary & Molecule Profile[1]
5-[(Dimethylamino)methyl]-2-methylaniline is a bifunctional intermediate often employed in the synthesis of tyrosine kinase inhibitors (TKIs) and advanced azo dyes. Its structure contains two distinct reactive centers: an electron-rich primary aniline and a benzylic tertiary amine .
This dual functionality creates a complex stability profile. The primary aniline is prone to radical-mediated oxidation (causing rapid discoloration), while the tertiary amine is susceptible to N-oxidation and dealkylation. Understanding these pathways is critical for controlling impurity profiles in API (Active Pharmaceutical Ingredient) synthesis.
Key Chemical Vulnerabilities
| Feature | Vulnerability | Indicator |
| Primary Aniline (-NH₂) | Oxidative Coupling / Polymerization | Color Change: White |
| Tertiary Amine (-N(CH₃)₂) | N-Oxidation | HPLC Shift: New peak with M+16 mass shift. |
| Benzylic Carbon | Radical Abstraction / Photolysis | Fragmentation: Formation of aldehydes or benzoic acid derivatives. |
Interactive Troubleshooting Guide (Q&A)
Category A: Visual Appearance & Physical Stability
Q: My sample has turned from an off-white powder to a distinct pink or brown color. Is it degraded? A: Not necessarily in terms of potency, but yes in terms of surface oxidation.
-
The Science: Anilines are notoriously sensitive to air oxidation. The "pinking" is caused by the formation of quinone imines and subsequent coupling to form azo-dimers or polyanilines .
-
Critical Insight: These colored species have extremely high extinction coefficients. A visual color change can occur with as little as 10–50 ppm of the oxidized impurity, which may not even register on a standard HPLC-UV chromatogram.
-
Action: Run a purity check. If purity is >99.0%, the material may still be usable for early-stage synthesis, but purification (recrystallization) is recommended for GMP steps. Store under Argon.
Q: The material has formed hard clumps during storage. A: This indicates hygroscopicity leading to carbamate formation .
-
The Science: Primary amines react reversibly with atmospheric CO₂ to form carbamates (carbamic acid salts). Moisture accelerates this.
-
Action: Dry the sample in a vacuum desiccator over P₂O₅. If the melting point is depressed, recrystallization is required.
Category B: HPLC & Impurity Profiling
Q: I see a "Ghost Peak" eluting just before the main peak (RRT ~0.95) that disappears when I change pH. A: This is likely the N-Oxide variant.
-
The Science: The tertiary dimethylamine group oxidizes to the N-oxide (
). N-oxides are highly polar and pH-sensitive. At low pH (acidic mobile phase), the N-oxide is protonated and may co-elute or shift significantly compared to neutral pH. -
Validation: Analyze the sample by LC-MS. Look for an M+16 peak (m/z ~181 if parent is 165).
-
Warning: High source voltage in MS can cause in-source fragmentation (loss of oxygen), making the N-oxide look like the parent. Lower your cone voltage to confirm.
-
Q: I am detecting a peak at M-14 (Mass 150). What is it? A: This is the N-Desmethyl impurity (5-[(Methylamino)methyl]-2-methylaniline).
-
The Science: Oxidative N-dealkylation occurs via a radical mechanism, often catalyzed by light or trace transition metals. The methyl group is lost as formaldehyde.
-
Action: Check your solvent quality. Peroxides in uninhibited ethers (THF, Dioxane) or aged methanol can drive this reaction.
Detailed Degradation Pathways
The following diagram illustrates the mechanistic cascade of degradation for this compound.
Pathway Visualization
Caption: Figure 1. Primary degradation vectors.[1] Red path indicates the most common impurity (N-Oxide) formed in solution; Green path indicates the visual degradation (Pinking).
Experimental Protocols: Forced Degradation
To validate analytical methods (HPLC/LC-MS), you must generate these impurities in situ.
Protocol 1: Oxidative Stress (Peroxide)
Purpose: To generate N-Oxides and Quinone species.
-
Preparation: Dissolve 5 mg of substance in 5 mL Acetonitrile/Water (50:50).
-
Stress: Add 1 mL of 3% Hydrogen Peroxide (H₂O₂) .
-
Incubation: Store at Room Temperature for 2–6 hours.
-
Note: Do not heat initially; reaction can be violent or degrade the N-oxide further.
-
-
Quenching (CRITICAL): Before injecting into HPLC, quench excess peroxide by adding Sodium Metabisulfite or Catalase .
-
Why? Unquenched peroxide will react with the amine inside the HPLC vial or on the column, causing peak broadening and shifting retention times during the run.
-
Protocol 2: Photolytic Stress
Purpose: To generate N-Desmethyl and Radical species.
-
Preparation: Prepare a 1 mg/mL solution in Methanol.
-
Stress: Expose to 1.2 million lux hours (standard ICH Q1B conditions) or place in a quartz cuvette under a UV lamp (254 nm) for 4 hours.
-
Control: Wrap a duplicate vial in aluminum foil (Dark Control) to distinguish thermal vs. photo degradation.
References & Authority
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
-
Aniline Oxidation Mechanisms. Kinetics and Mechanism of the Oxidation of Aniline and its Derivatives. (General reference for the "pinking" mechanism via radical cation formation).
-
N-Oxide Formation. Drug Metabolism and Disposition, "N-Oxidation of Tertiary Amines in Pharmaceutical Intermediates." (Explains the M+16 pathway).
-
Photostability. Journal of Pharmaceutical and Biomedical Analysis, "Photodegradation pathways of benzylamine derivatives."
Disclaimer
This guide is intended for research and development use. All handling of this compound should be performed under a fume hood with appropriate PPE, as aniline derivatives are potential sensitizers and carcinogens.
Sources
Technical Support Center: Stability & Handling of 5-[(Dimethylamino)methyl]-2-methylaniline
[1]
Introduction
You are likely accessing this guide because your solution of 5-[(Dimethylamino)methyl]-2-methylaniline has turned brown, precipitated unexpectedly, or is showing "ghost peaks" in your LCMS data.
This molecule is a tri-substituted benzene containing two distinct nitrogen centers: a primary aromatic amine (aniline) and a tertiary benzylic amine . This structural combination creates a "perfect storm" for instability if not handled with rigorous exclusion of oxygen and careful solvent selection.
The following guide breaks down the three primary failure modes: Oxidative Coupling , Solvent-Induced Alkylation , and pH-Dependent Solubility .[1]
Part 1: The "Browning" Phenomenon (Oxidative Instability)
Q: Why did my clear solution turn dark brown/black overnight?
A: You are witnessing radical-mediated oxidative coupling , a hallmark of electron-rich anilines.[1]
The Mechanism: The molecule contains an electron-donating methyl group at the 2-position and an alkyl-amine at the 5-position. These substituents increase the electron density of the aromatic ring, lowering its oxidation potential.[1]
-
Initiation: Dissolved oxygen abstracts a hydrogen from the primary aniline (-NH₂), creating a nitrogen-centered radical.[1]
-
Propagation: These radicals are highly reactive.[1] They attack unreacted molecules, leading to dimerization (azo linkages) and eventual polymerization into complex, conjugated systems (tars/polymers).[1]
-
Visual Cue: These polymers are highly conjugated chromophores, absorbing light strongly in the visible spectrum—hence the brown/black color.[1]
Troubleshooting Protocol: The "Inert & Spurge" Method
Do not simply cap the vial. Oxygen trapped in the headspace is sufficient to degrade sensitive anilines.
-
Solvent Selection: Use Degassed Methanol or Anhydrous DMSO .[1]
-
Sparging (Mandatory): Bubble high-purity Argon or Nitrogen directly through the solvent for 10–15 minutes before adding the solid compound.
-
Storage: Store stock solutions at -20°C or lower.
-
Antioxidant Additive (Optional): If the application permits (e.g., non-biological synthesis), adding 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid can act as a radical scavenger.[1]
Part 2: The "Ghost Peak" (Solvent Incompatibility)
Q: I see a new impurity peak (+85 Da or +12 Da) in my LCMS after storing in Dichloromethane (DCM). Is my compound degrading?
A: Yes, but it is not natural degradation—it is a solvent-reaction artifact .[1]
The Mechanism (The DCM Trap): Researchers often assume Dichloromethane (DCM) is inert. It is not inert toward nucleophilic amines over long periods.[1]
-
Reaction: The tertiary dimethylamino group (a strong nucleophile) attacks the DCM carbon in an
fashion. -
Product: This forms a Quaternary Ammonium Chloromethyl Salt .[1]
-
Result: This salt may precipitate (appearing as solubility issues) or show up as a distinct peak in HPLC/LCMS.
Visualization: The DCM Instability Pathway
Caption: Mechanism of amine alkylation by dichloromethane (DCM) during prolonged storage.
Corrective Action:
-
IMMEDIATE: Evaporate DCM immediately if the solution is for storage.
-
ALTERNATIVE: Use Ethyl Acetate , Methanol , or DMSO for stock solutions.[1]
Part 3: Solubility & pH Anomalies
Q: The compound dissolves in DMSO but precipitates when I add it to my aqueous buffer (pH 7.4). Why?
A: You are battling the pKa differential .
Chemical Analysis: This molecule has two basic centers:[1]
-
Aliphatic Amine (Dimethylamino): pKa
9.0–10.0 (Highly basic).[1] -
Aromatic Amine (Aniline): pKa
4.0–5.0 (Weakly basic).[1]
At pH 7.4 (Physiological) :
-
The Aniline is neutral (hydrophobic).
-
The Aliphatic amine is mostly protonated (cationic/hydrophilic).
-
However, the lipophilicity of the toluene core often overrides the single charge, leading to precipitation at millimolar concentrations.[1]
Solubility Data & Recommendations
| Solvent | Solubility Rating | Stability Risk | Recommendation |
| Water (Neutral) | Poor (< 1 mg/mL) | High (Oxidation) | Avoid for stock solutions. |
| 0.1 M HCl | Excellent (> 50 mg/mL) | Low | Recommended for aqueous work. Forms the di-HCl salt. |
| DMSO | Excellent (> 100 mg/mL) | Low | Best for frozen stock (-20°C). |
| DCM | Good | Critical (Alkylation) | Use only for extractions , never storage.[1] |
| Methanol/Ethanol | Good | Moderate | Good for short-term use; purge with Argon. |
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific issue.
Caption: Diagnostic workflow for stability issues with this compound.
References
-
Bretherick, L. (2007).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1] (Documenting amine-DCM incompatibility).
-
Winget, P., et al. (2000).[1] "Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines." Physical Chemistry Chemical Physics. (Establishing the oxidation potential of electron-rich anilines).
-
Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: Aniline Derivatives. (General handling and storage safety for substituted anilines).
-
Giles, P. R., & Marples, B. A. (2005).[1] "Reactions of Amines with Dichloromethane." Tetrahedron Letters. (Mechanistic details on the quaternization of amines in halogenated solvents).
Validation & Comparative
Publish Comparison Guide: Validation of 5-[(Dimethylamino)methyl]-2-methylaniline Biological Activity In Vitro
Executive Summary
5-[(Dimethylamino)methyl]-2-methylaniline (CAS: 107600-25-9) is a critical pharmacophore and building block in the design of Type II Tyrosine Kinase Inhibitors (TKIs) . Structurally analogous to the "tail" moiety of Imatinib (Gleevec), this scaffold targets the solvent-exposed region of kinases (e.g., Bcr-Abl, c-Kit, PDGFR), modulating solubility and pharmacokinetic properties.
This guide provides a technical roadmap for validating the biological activity of this scaffold when incorporated into kinase inhibitors. It contrasts the molecule with its primary alternatives—Piperazine and Morpholine analogs—and details the in vitro protocols required to verify target engagement, cellular potency, and metabolic stability.
Part 1: Comparative Analysis of Scaffold Alternatives
In Fragment-Based Drug Discovery (FBDD), the "tail" region of a kinase inhibitor is pivotal for physicochemical properties (solubility, pKa) rather than direct ATP-competitive binding. The selection of This compound versus its analogs determines the final drug's ADME profile.
Table 1: Physicochemical & Functional Comparison
| Feature | Dimethylamino Scaffold (Subject) | Methylpiperazine Scaffold (Imatinib Std.) | Morpholine Scaffold (Alternative) |
| Structure | -CH2-N(CH3)2 | -CH2-Piperazine-CH3 | -CH2-Morpholine |
| Molecular Weight | Low (Compact) | Medium | Medium |
| Basicity (pKa) | High (~9.5) | Moderate (~8.0) | Low (~7.[1]0) |
| Solubility | High (Protonatable) | High | Moderate |
| Cell Permeability | Excellent (Low MW) | Good | Good |
| Metabolic Risk | High (N-demethylation) | Moderate | Low (Stable) |
| Primary Use | Probing steric constraints; maximizing permeability. | Standard for solubility; validated in Imatinib. | Reducing basicity; avoiding hERG liability. |
Strategic Insight
-
Choose Dimethylamino when minimizing molecular weight (MW) is critical for Ligand Efficiency (LE) or when the solvent channel is narrow.
-
Choose Methylpiperazine if metabolic stability is the priority (the piperazine ring is more robust than the dimethylamino group).
Part 2: Biological Validation Protocols
To validate the activity of a compound derived from this compound, you must assess Target Potency , Cellular Efficacy , and Metabolic Stability .
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo)
Objective: Quantify the IC50 of the synthesized inhibitor against the target kinase (e.g., Abl1).
Mechanism: The scaffold is coupled to a hinge-binding "head" (e.g., phenylamino-pyrimidine). The assay measures the conversion of ATP to ADP by the kinase; the inhibitor prevents this.
Workflow:
-
Reagents: Recombinant Bcr-Abl kinase, Poly(Glu, Tyr) 4:1 peptide substrate, Ultra-Pure ATP, ADP-Glo Reagent (Promega).
-
Preparation: Dissolve compound in 100% DMSO (10 mM stock). Serial dilute (1:3) to generate an 8-point dose-response curve (start at 10 µM).
-
Reaction:
-
Mix 2 µL compound + 4 µL Kinase (0.2 ng/µL) in reaction buffer.
-
Incubate 10 min at RT (allows Type II inhibitors to induce DFG-out conformation).
-
Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.
-
-
Detection: Add 10 µL ADP-Glo Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).
-
Analysis: Measure Luminescence (RLU). Fit data to Sigmoidal Dose-Response equation:
Protocol 2: Cellular Proliferation Assay (Ba/F3 Isogenic Lines)
Objective: Confirm the compound penetrates the cell membrane and inhibits the oncogenic driver (Bcr-Abl).
Cell Lines:
-
Ba/F3 WT: Parental murine pro-B cells (IL-3 dependent). Negative Control.
-
Ba/F3 Bcr-Abl: Transformed cells (IL-3 independent). Test System.
Methodology (CTG Assay):
-
Seeding: Plate 2,000 cells/well in 96-well white plates.
-
Treatment: Add compound (serial dilutions) for 72 hours.
-
Readout: Add CellTiter-Glo (Promega). The luciferase reaction requires ATP (present only in metabolically active cells).
-
Validation Criteria:
-
On-Target: IC50 < 100 nM in Ba/F3 Bcr-Abl.
-
Selectivity: IC50 > 5 µM in Ba/F3 WT (in presence of IL-3).
-
Note: If the Dimethylamino scaffold causes toxicity in WT cells, it indicates off-target promiscuity.
-
Protocol 3: Metabolic Stability (Microsomal Stability)
Critical Step for this Scaffold: The dimethylamino group is prone to oxidative
-
Incubation: Incubate 1 µM compound with Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold Acetonitrile.
-
Analysis: LC-MS/MS to monitor parent disappearance.
-
Calculation:
-
Target:
min. If rapid clearance is observed, consider switching to the Morpholine or Piperazine analog.
-
Part 3: Visualizing the Validation Workflow
The following diagram illustrates the logical flow from Scaffold Selection to Lead Validation, highlighting the specific decision points for the Dimethylamino moiety.
Caption: Workflow for validating the Dimethylamino scaffold. Note the critical ADME feedback loop due to metabolic liability.
Part 4: Mechanistic Diagram (Binding Mode)
This diagram visualizes how the scaffold interacts with the kinase domain, based on Type II inhibitor crystallography (e.g., Imatinib binding to Abl).
Caption: Structural role of the scaffold. The Dimethylamino tail extends into the solvent front, improving solubility and interacting with surface residues.
References
-
Zimmermann, J., et al. (1996).[2][3] "Phenylamino-pyrimidine (PAP) - derivatives: a new class of potent and highly selective PDGF-receptor autophosphorylation inhibitors."[4] Bioorganic & Medicinal Chemistry Letters.
-
Manley, P. W., et al. (2010). "Nilotinib: a potent and selective tyrosine kinase inhibitor."[5] Future Oncology.
-
Zhang, T., et al. (2012). "Discovery of potent and selective covalent inhibitors of JNK."[3] Chemistry & Biology.
-
American Elements. (2024). "this compound Product Specification." American Elements Catalog.
-
Sigma-Aldrich. (2024). "this compound for synthesis." Sigma-Aldrich Product Detail.
Sources
- 1. 3-[(二甲氨基)甲基]苯胺 | 3-[(Dimethylamino)methyl]aniline | 27958-77-6 - 乐研试剂 [leyan.com]
- 2. US20160303128A1 - Preparation and methods of use for ortho-aryl 5-membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors - Google Patents [patents.google.com]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of a New Analytical Method for 5-[(Dimethylamino)methyl]-2-methylaniline
This guide provides a comprehensive framework for the validation of a new analytical method for 5-[(Dimethylamino)methyl]-2-methylaniline, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of potential analytical techniques and detailed protocols for method validation in line with global regulatory standards.
The validation of an analytical procedure is a critical process to demonstrate its fitness for the intended purpose.[1][2][3][4] This guide will delve into the scientific rationale behind experimental choices, ensuring a robust and trustworthy validation process.
Introduction to Analytical Method Validation
The objective of validating an analytical method is to provide documented evidence that the procedure is suitable for its intended use.[3][4] This is a mandatory requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2).[1][2][5][6][7][8][9]
A well-validated method ensures the reliability, accuracy, and consistency of results, which is paramount for quality control and regulatory submissions in the pharmaceutical industry. The validation process involves evaluating several performance characteristics, including specificity, linearity, accuracy, precision, and robustness.[10]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is the first critical step. For a compound like this compound, which possesses a tertiary amine and an aromatic ring, several techniques are viable. This section compares two of the most common methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability to Analyte | Well-suited due to the presence of a UV-absorbing aromatic ring. The amine group allows for potential ion-pairing or reversed-phase chromatography. | Suitable due to the compound's potential volatility, especially after derivatization. GC-MS offers high specificity.[11][12] |
| Detection | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS).[12] |
| Sample Preparation | Typically involves dissolution in a suitable solvent. | May require derivatization to improve volatility and thermal stability.[12] |
| Advantages | High versatility, robust, and widely available. | High resolution and sensitivity, especially with MS detection.[13] |
| Disadvantages | Can be less sensitive than GC for certain volatile compounds without MS detection. | The need for derivatization can add complexity. The compound's thermal stability must be considered. |
Rationale for Method Selection:
For routine quality control, a reversed-phase HPLC method with UV detection is often the preferred starting point due to its simplicity, robustness, and the analyte's chromophoric nature. GC-MS is a powerful alternative, particularly for impurity profiling where high sensitivity and structural elucidation are required.[11] This guide will focus on the validation of a new HPLC-UV method.
The Validation Workflow: A Step-by-Step Approach
A structured approach to validation ensures all critical parameters are thoroughly evaluated. The following workflow is based on the principles outlined in ICH Q2(R2).[1][2][5][6][7][8][9]
Caption: A typical workflow for analytical method validation.
In-Depth Experimental Protocols
This section provides detailed, step-by-step methodologies for the key validation experiments.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[10]
Protocol:
-
Forced Degradation Studies: Subject the analyte to stress conditions to intentionally produce degradation products.[14][15][16]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).
-
Evaluation:
-
The peak for this compound should be well-resolved from any degradation peaks.
-
Peak purity analysis using a DAD is recommended to confirm homogeneity.
-
Caption: Workflow for assessing method specificity.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[10]
Protocol:
-
Standard Preparation: Prepare a series of at least five concentrations of the reference standard, typically spanning 80% to 120% of the expected sample concentration.[10]
-
Analysis: Analyze each concentration in triplicate.
-
Evaluation:
-
Plot a graph of the average peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
-
Acceptance Criteria:
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[10]
Protocol:
-
Sample Preparation: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo.[17]
-
Analysis: Analyze each concentration level in triplicate.
-
Evaluation:
-
Calculate the percentage recovery for each sample.
-
Determine the mean recovery, standard deviation, and relative standard deviation (RSD).
-
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.[18]
Precision
Precision is the measure of the agreement between a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[10]
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Evaluation:
-
Calculate the RSD for the results from both studies.
-
Acceptance Criteria:
-
RSD for repeatability and intermediate precision should be ≤ 2%.[18]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (based on Signal-to-Noise Ratio):
-
Sample Preparation: Prepare a series of diluted solutions of the analyte.
-
Analysis: Analyze the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[18]
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Parameter Variation: Introduce small variations to the HPLC method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase composition (e.g., ± 2% organic).
-
-
Analysis: Analyze a sample under each varied condition.
-
Evaluation:
-
Assess the impact of the variations on system suitability parameters (e.g., retention time, peak asymmetry).
-
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak is well-resolved from all other peaks. Peak purity index > 0.99. |
| Linearity | Correlation coefficient (r²) ≥ 0.999.[17] |
| Range | Typically 80% to 120% of the test concentration.[10] |
| Accuracy | Mean recovery between 98.0% and 102.0%.[18] |
| Precision (Repeatability) | RSD ≤ 2%.[18] |
| Precision (Intermediate) | RSD ≤ 2%.[18] |
| LOD | Signal-to-Noise Ratio ≈ 3:1.[18] |
| LOQ | Signal-to-Noise Ratio ≈ 10:1.[18] |
| Robustness | System suitability parameters remain within acceptable limits. |
Conclusion
The validation of a new analytical method for this compound is a systematic and scientifically rigorous process. By following the principles outlined in this guide and adhering to international regulatory standards, researchers can ensure the development of a reliable and robust method that is fit for its intended purpose. The choice of analytical technique should be justified based on the analyte's properties and the intended application. A well-documented validation report is the final and crucial step in demonstrating the method's suitability for use in a regulated environment.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
-
CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. Retrieved from [Link]
-
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]
-
European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
-
Scientific Research Publishing. (2024, July 24). European Medicines Agency (2024) ICH Q2(R2) Validation of Analytical Procedures—Scientific Guideline. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Dimethylamine. Retrieved from [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Pharmaceutical Outsourcing. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Google Patents. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
-
Journal of GXP Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
LinkedIn. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. The amine (aniline, methylaniline, dimethylaniline, diethylaniline) mixture separation obtained on the SG-AP phase. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. European Medicines Agency (2024) ICH Q2(R2) Validation of Analytical ProceduresScientific Guideline. - References - Scientific Research Publishing [scirp.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pharmtech.com [pharmtech.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. rjptonline.org [rjptonline.org]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. resolvemass.ca [resolvemass.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
